

A Technical Guide to the Spectroscopic Profile of 10-Deacetyl-7-xylosyl paclitaxel

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Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl paclitaxel

Cat. No.: B15608564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **10-Deacetyl-7-xylosyl paclitaxel**, a significant derivative of the widely recognized anti-cancer agent, paclitaxel. This document compiles data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic techniques, offering a centralized resource for researchers in medicinal chemistry and drug development. The guide also outlines typical experimental protocols for the analysis of taxoids and visualizes relevant biological pathways and analytical workflows.

Molecular and Spectroscopic Data

10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxoid found in various *Taxus* species. Its structure is characterized by the core paclitaxel skeleton with a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position.

Table 1: General Properties of **10-Deacetyl-7-xylosyl paclitaxel**

Property	Value
Molecular Formula	C ₅₀ H ₅₇ NO ₁₇ [1]
Molecular Weight	943.98 g/mol [2]
Exact Mass	943.36264935 Da[1]
Appearance	White to Off-white Solid
Melting Point	> 228 °C (decomposes)
Solubility	Soluble in DMSO and methanol
CAS Number	90332-63-1[3]

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of paclitaxel derivatives. Electrospray ionization (ESI) is a commonly employed technique for these molecules.

Table 2: ESI-MS/MS Data for **10-Deacetyl-7-xylosyl paclitaxel**

Parameter	Value
Ionization Mode	ESI (Negative)[1]
Precursor m/z	943[1]
Collision Energy	40V[1]
Major Fragment Ions (m/z)	988, 942, 284[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete published ¹H NMR dataset was not available in the consulted literature, the ¹³C NMR chemical shifts have been reported.

Table 3: ¹³C NMR Chemical Shift Data for **10-Deacetyl-7-xylosyl paclitaxel**

Atom No.	Chemical Shift (δ , ppm)
1	79.1
2	75.3
3	47.1
4	81.2
5	84.4
6	35.6
7	76.5
8	58.6
9	203.8
10	75.9
11	133.7
12	142.1
13	72.5
14	35.7
15	43.2
16	26.8
17	21.9
18	14.8
19	10.9
20	76.5
2'	73.2
3'	55.1
4-OAc (CH ₃)	21.1

4-OAc (C=O)	171.2
2-Bz (C=O)	167.1
3'-NBz (C=O)	167.6
Xylosyl Carbons	95.0, 77.5, 74.0, 70.4, 66.2

Note: The specific assignments for the xylosyl carbons were not detailed in the available data and are grouped. Data is sourced from SpectraBase.

Specific IR and UV-Vis spectra for **10-Deacetyl-7-xylosyl paclitaxel** are not readily available in comprehensive public databases. However, the spectra would be expected to show characteristic absorptions similar to other taxoids.

- Expected IR Absorptions: Peaks corresponding to O-H (hydroxyl), N-H (amide), C=O (ester, amide, ketone), and aromatic C=C bonds.
- Expected UV-Vis Absorption: Absorption maxima (λ_{max}) in the range of 220-280 nm, attributable to the benzoyl and other chromophoric groups.

Experimental Protocols

The following sections describe generalized but detailed protocols for the spectroscopic analysis of taxoids, including **10-Deacetyl-7-xylosyl paclitaxel**, based on common practices in natural product chemistry.

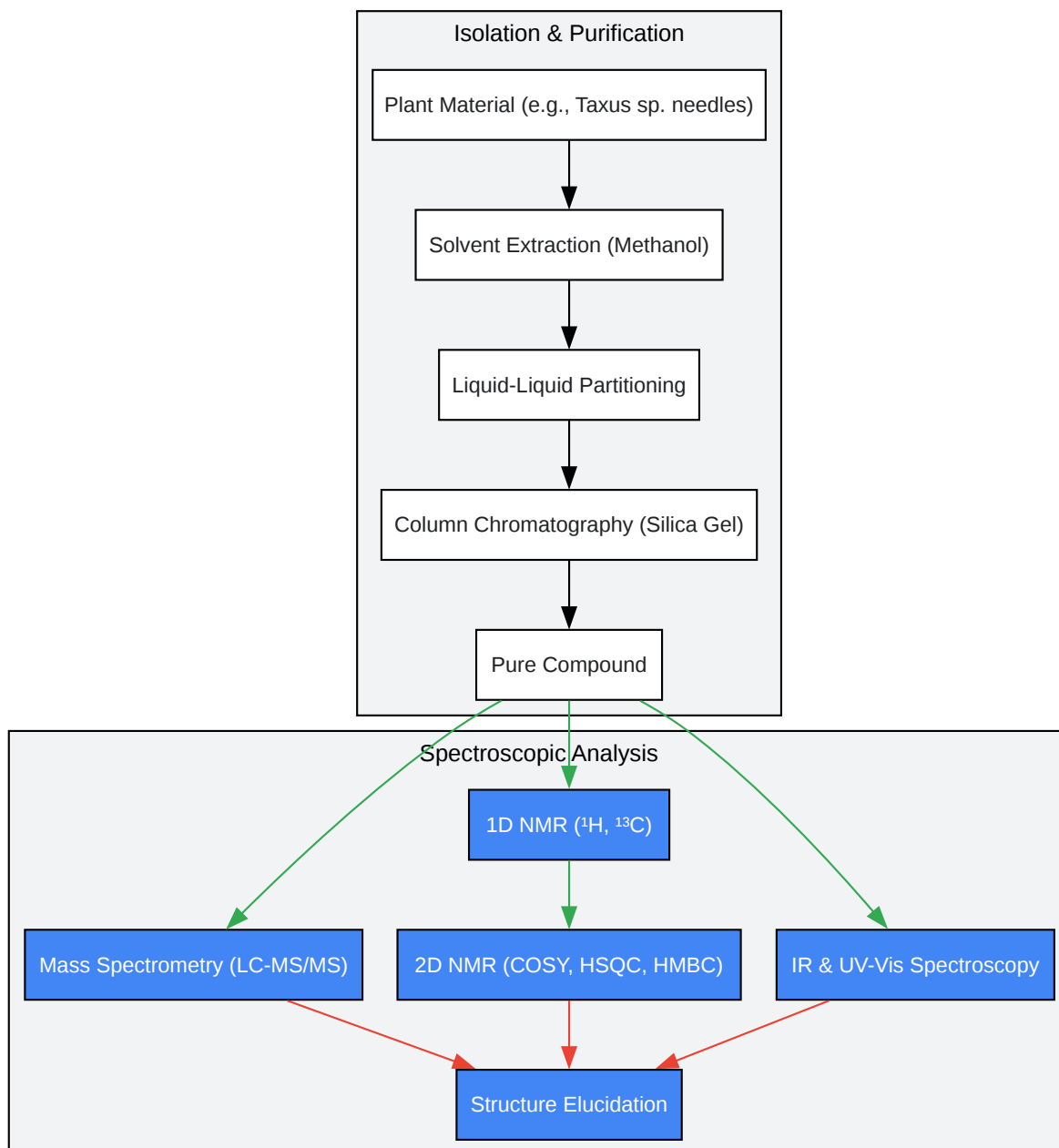
Taxoids are typically extracted from plant material (e.g., needles, bark of *Taxus* species) using methanol or ethanol. The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and dichloromethane, to separate compounds based on polarity. Further purification is achieved through column chromatography on silica gel or Sephadex LH-20.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD). Tetramethylsilane (TMS) is often used as an internal standard.

- ^1H NMR Acquisition: Standard proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C spectra are obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivities between protons and carbons, which is crucial for complete structural assignment.
- Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
- Chromatography: Reversed-phase chromatography is typically used, with a C18 column and a gradient elution of water and acetonitrile, often with a small amount of formic acid to aid ionization.
- Ionization: Electrospray ionization (ESI) in positive or negative mode is standard for taxoids.
- MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of the target molecule and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which aids in structural confirmation.

Visualizations: Workflow and Biological Pathway

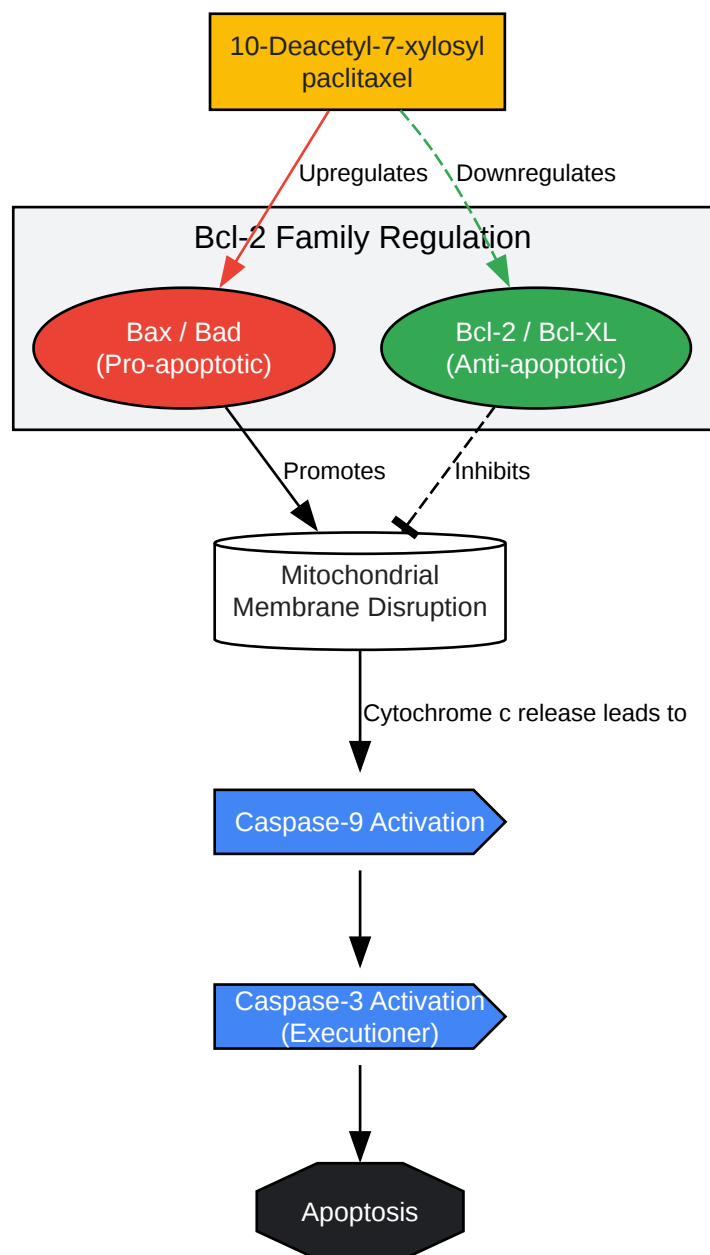
The following diagram illustrates a typical workflow for the isolation and complete spectroscopic characterization of a natural product like **10-Deacetyl-7-xylosyl paclitaxel**.



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Caption: Workflow for the isolation and spectroscopic characterization of **10-Deacetyl-7-xylosyl paclitaxel**.

10-Deacetyl-7-xylosyl paclitaxel, similar to its parent compound, is known to induce apoptosis (programmed cell death) in cancer cells. This process is initiated through the mitochondrial-dependent (intrinsic) pathway.



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